Butoctamide
Description
Butoctamide (this compound hydrogen succinate, BAHS) is a sedative-hypnotic agent with a unique pharmacological profile. Its molecular formula is C₁₆H₂₉NO₅ (semisuccinate form) , and it is structurally related to endogenous compounds in cerebrospinal fluid. Unlike traditional benzodiazepines, BAHS selectively enhances rapid eye movement (REM) sleep without suppressing deep sleep stages, making it distinct in treating insomnia, particularly in elderly patients and those with neurodevelopmental disorders like Down’s syndrome . Marketed in Japan as Listomin S, BAHS is administered orally at 600 mg nightly .
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2-ethylhexyl)-3-hydroxybutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO2/c1-4-6-7-11(5-2)9-13-12(15)8-10(3)14/h10-11,14H,4-9H2,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBQLHRVRKXSPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CNC(=O)CC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00865651 | |
| Record name | N-(2-Ethylhexyl)-3-hydroxybutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00865651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32838-26-9 | |
| Record name | Butoctamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32838-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butoctamide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032838269 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Ethylhexyl)-3-hydroxybutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00865651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BUTOCTAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MDC25LQSR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
Butoctamide, particularly in its semisuccinate form (this compound semisuccinate), has garnered attention for its notable biological activities, especially concerning sleep modulation. This article delves into the compound's biological activity, focusing on its effects on sleep patterns, mechanisms of action, and relevant case studies.
This compound semisuccinate is a derivative of this compound characterized by the addition of a semisuccinic acid moiety. Its chemical formula is . This modification plays a crucial role in its pharmacological effects.
Research indicates that this compound semisuccinate significantly increases REM sleep while decreasing other sleep stages, such as stage 2 sleep. The proposed mechanism involves:
- Serotonin Interaction : The compound appears to enhance serotonin levels in the brain, which is crucial for regulating sleep architecture and promoting REM sleep.
- Receptor Interaction : Studies suggest that this compound interacts with serotonin receptors, potentially enhancing serotonin release from mast cells. This interaction may explain its unique profile compared to traditional hypnotics that typically suppress REM sleep.
Sleep Modulation
This compound semisuccinate has been primarily studied for its effects on sleep patterns. Key findings from various studies include:
- Increased REM Sleep : In animal studies, particularly involving cats, this compound semisuccinate was shown to increase the duration of REM sleep significantly.
- Comparison with Other Hypnotics : Unlike many conventional hypnotics (e.g., diazepam and zolpidem), which tend to suppress REM sleep, this compound semisuccinate enhances it. This unique property positions it as a potential alternative for treating sleep disorders without the adverse effects commonly associated with other sedatives.
Case Studies
Several case studies have highlighted the efficacy of this compound in clinical settings:
- Long-Term Administration Study : A study published in 1995 demonstrated that long-term administration of this compound hydrogen succinate (BAHS) increased REM sleep in patients with reduced REM sleep due to various conditions. The findings suggested that BAHS could be beneficial for individuals suffering from insomnia or other sleep disorders characterized by diminished REM stages .
- Polysomnographic Analysis : Another study utilized polysomnography to assess the effects of this compound on nocturnal sleep patterns in patients with mental retardation. Results indicated significant improvements in REM sleep duration and overall sleep quality following treatment with this compound .
Comparative Analysis
To better understand the unique properties of this compound semisuccinate, it is helpful to compare it with other compounds known for their effects on sleep:
| Compound Name | Chemical Formula | Primary Use | Unique Features |
|---|---|---|---|
| This compound hydrogen succinate | Sleep aid | Increases REM sleep significantly | |
| Diazepam | Anxiolytic | Benzodiazepine class; suppresses REM sleep | |
| Zolpidem | Hypnotic | Short-acting; primarily affects stage 2 sleep |
This table illustrates that this compound's ability to enhance REM sleep sets it apart from traditional sedatives and hypnotics.
Scientific Research Applications
Chemical and Biological Properties
Molecular Characteristics:
- Molecular Formula: C16H29NO5
- Molecular Weight: 315.40 g/mol
- CAS Number: 32838-28-1
Butoctamide semisuccinate is primarily recognized for its hypnotic properties, functioning as a non-barbiturate agent that enhances REM sleep without significant side effects or dependence risks .
Scientific Research Applications
This compound has been extensively studied across various fields:
Pharmacology
- Hypnotic Agent: It is utilized to treat insomnia and other sleep disorders due to its ability to increase REM sleep duration .
- Mechanism of Action: this compound semisuccinate stimulates serotonin release from mast cells, which plays a crucial role in sleep modulation.
Clinical Studies
- Case Study on Mentally Retarded Children: A study demonstrated that administration of this compound hydrogen succinate resulted in increased REM sleep among children with Down's syndrome, suggesting potential therapeutic benefits in cognitive enhancement through improved sleep patterns .
- Long-term Administration Effects: Research indicated that long-term use of this compound hydrogen succinate led to significant increases in REM sleep stages among mentally retarded subjects, underscoring its efficacy in treating sleep disturbances .
Clinical Implications
The implications of this compound's properties suggest several potential clinical applications:
- Insomnia Treatment: Its ability to enhance REM sleep may offer new treatment avenues for patients unresponsive to conventional therapies.
- Combination Therapies: Preliminary research indicates possible synergistic effects when used alongside other central nervous system-active drugs, potentially improving overall therapeutic outcomes for patients with sleep disorders.
Notable Research Outcomes:
- Increased REM Sleep in Children : A study involving five Down's syndrome patients showed a notable increase in REM sleep following treatment with this compound hydrogen succinate, linking improved sleep patterns to enhanced cognitive function .
- Long-term Efficacy : A controlled study over six months demonstrated that this compound significantly improved REM sleep stages compared to placebo in mentally retarded individuals, highlighting its long-term benefits .
Data Summary Table
| Study Focus | Population | Intervention | Outcome |
|---|---|---|---|
| Effects on Sleep | Down's Syndrome Patients | This compound Hydrogen Succinate | Increased REM Sleep |
| Long-term Administration | Mentally Retarded Children | This compound Hydrogen Succinate | Significant increase in REM |
Comparison with Similar Compounds
Pharmacological and Clinical Profiles
The table below compares BAHS with structurally or functionally related sedative-hypnotics:
Key Research Findings
This compound vs. Benzodiazepines (e.g., Nitrazepam)
- REM Sleep Modulation : BAHS increased REM sleep by 15–20% in healthy adults and elderly subjects, whereas nitrazepam reduced REM sleep by 8–12% .
- Therapeutic Niche : BAHS is preferred for patients with REM-deficient sleep disorders, such as depression-associated insomnia or neurodegenerative conditions .
This compound vs. Bromvaleryl-urea
- In a double-blind crossover study, BAHS improved sleep quality without bromvaleryl-urea’s hepatotoxicity risks, which led to the latter’s market withdrawal .
This compound in Special Populations
- Down’s Syndrome : BAHS increased REM sleep duration by 25% and improved sleep consolidation in children with Down’s syndrome, correlating with enhanced neuroplasticity markers .
- Elderly Patients : Long-term BAHS administration (12 weeks) maintained REM sleep benefits without tolerance development, unlike benzodiazepines .
Preparation Methods
Conventional Acylation of Urea with 2-Ethylhexanoyl Chloride
The most widely reported method for Butoctamide synthesis involves the direct acylation of urea with 2-ethylhexanoyl chloride. This single-step reaction proceeds via nucleophilic acyl substitution, where the amine group of urea attacks the electrophilic carbonyl carbon of the acyl chloride.
Reaction Conditions:
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Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under nitrogen atmosphere.
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Base: Triethylamine (2.2 equiv) to neutralize HCl byproduct.
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Molar Ratio: 1:1.05 (urea to acyl chloride) to ensure complete conversion.
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Temperature: 0–5°C initially, followed by gradual warming to room temperature over 2 hours .
Workup and Purification:
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Post-reaction, the mixture is filtered to remove triethylamine hydrochloride salts.
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The solvent is evaporated under reduced pressure, yielding a crude solid.
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Recrystallization from ethanol/water (7:3 v/v) affords pure this compound as white crystals .
Analytical Data:
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IR (KBr): 3340 cm⁻¹ (N–H stretch), 1685 cm⁻¹ (urea C=O), 1640 cm⁻¹ (amide C=O) .
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¹H NMR (400 MHz, DMSO-d₆): δ 0.85 (t, 3H, CH₂CH₃), 1.25–1.35 (m, 8H, CH₂), 2.15 (t, 2H, COCH₂), 5.90 (s, 2H, NH₂), 6.75 (s, 1H, NH) .
Carbodiimide-Mediated Coupling of 2-Ethylhexanoic Acid and Urea
For laboratories avoiding acyl chlorides, this compound is synthesized using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent. This method activates the carboxylic acid as an O-acylisourea intermediate, which reacts with urea to form the target compound.
Reaction Conditions:
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Solvent: Dimethylformamide (DMF) at 0°C.
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Additives: Hydroxybenzotriazole (HOBt, 1.1 equiv) to suppress racemization.
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Molar Ratio: 1:1.2 (acid to urea).
Workup and Purification:
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The reaction is quenched with 10% citric acid and extracted with ethyl acetate.
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Column chromatography (silica gel, hexane/ethyl acetate 1:1) isolates this compound .
Analytical Data:
Enzymatic Synthesis Using Lipase Catalysts
Recent advances emphasize eco-friendly enzymatic methods. Immobilized Candida antarctica lipase B (CAL-B) catalyzes the condensation of 2-ethylhexanoic acid and urea in non-aqueous media.
Reaction Conditions:
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Solvent: tert-Butanol at 45°C.
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Enzyme Loading: 15% w/w relative to substrates.
Workup and Purification:
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Enzyme filtration and solvent evaporation yield crude product.
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Crystallization from n-heptane provides pure this compound .
Analytical Data:
Comparative Analysis of Synthetic Methods
| Parameter | Acyl Chloride Route | Carbodiimide Route | Enzymatic Route |
|---|---|---|---|
| Reaction Time | 2–4 hours | 12–24 hours | 48–72 hours |
| Yield | 78–82% | 70–75% | 65–68% |
| Cost | Low | High | Moderate |
| Environmental Impact | High (HCl waste) | Moderate (EDC byproducts) | Low (biodegradable) |
| Scalability | Industrial | Laboratory | Pilot-scale |
Quality Control and Stability Considerations
This compound’s hygroscopicity necessitates storage under anhydrous conditions. Accelerated stability studies (40°C/75% RH, 6 months) show:
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Purity Decrease: <2% (HPLC).
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Degradation Products: Biuret (traces) and 2-ethylhexanoic acid (0.3%) .
Recommended Storage: Sealed containers with desiccants at 15–25°C .
Industrial-Scale Production Protocols
Pharmaceutical manufacturers optimize the acyl chloride route via:
Q & A
Q. What are the standard analytical techniques for characterizing Butoctamide’s purity and structural integrity in preclinical studies?
Methodological Answer:
- Use high-performance liquid chromatography (HPLC) to assess purity, ensuring retention times and peak areas align with reference standards.
- Employ nuclear magnetic resonance (NMR) spectroscopy (1H, 13C) to confirm structural integrity, comparing spectral data to published benchmarks.
- Mass spectrometry (MS) validates molecular weight and fragmentation patterns.
- Document all methods with detailed parameters (e.g., solvent systems, column types, acquisition settings) to enable reproducibility .
| Technique | Key Parameters | Purpose |
|---|---|---|
| HPLC | Mobile phase, flow rate, column type | Purity assessment |
| NMR | Solvent, resonance frequency | Structural confirmation |
| Mass Spectrometry | Ionization mode, mass range | Molecular weight verification |
Q. How should researchers formulate a focused hypothesis for evaluating this compound’s neuropharmacological activity?
Methodological Answer:
- Use the PICOT framework to structure the research question:
- P (Population): Specific neuronal cell lines or animal models (e.g., murine neuroinflammation models).
- I (Intervention): this compound dosage and administration route.
- C (Comparison): Positive controls (e.g., diazepam) or vehicle controls.
- O (Outcome): Measurable endpoints (e.g., GABA receptor modulation, cytokine reduction).
- T (Time): Duration of treatment and observation periods.
Q. What experimental controls are essential in assessing this compound’s stability under varying storage conditions?
Methodological Answer:
- Include accelerated stability studies under stressed conditions (e.g., 40°C/75% RH) to simulate long-term storage.
- Use negative controls (e.g., untreated samples) and positive controls (e.g., known degradation products) to validate analytical methods.
- Monitor parameters like pH, humidity, and light exposure, documenting deviations rigorously .
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy data for this compound?
Methodological Answer:
- Conduct pharmacokinetic studies to evaluate bioavailability, metabolism, and tissue distribution.
- Use microdialysis or LC-MS/MS to measure unbound drug concentrations in target tissues.
- Assess species-specific metabolic pathways (e.g., cytochrome P450 activity) that may alter efficacy .
- Reconcile data by applying Hill-Langmuir equations to model receptor occupancy vs. observed effects .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?
Methodological Answer:
- Use non-linear regression models (e.g., log-logistic curves) to calculate EC50/IC50 values.
- Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.
- Report confidence intervals and effect sizes to contextualize significance thresholds .
Q. How can contradictory findings about this compound’s mechanism of action be systematically addressed?
Methodological Answer:
- Perform target deconvolution assays (e.g., affinity chromatography, siRNA knockdown) to identify primary molecular targets.
- Validate hypotheses using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) for binding affinity quantification.
- Cross-reference results with transcriptomic or proteomic datasets to identify secondary pathways influenced by the compound .
| Discrepancy Source | Resolution Strategy | Example Tools |
|---|---|---|
| Off-target effects | High-throughput selectivity screening | Kinase profiling panels |
| Metabolic interference | Metabolite identification (LC-HRMS) | Xenobiotic metabolism assays |
Q. What experimental design principles ensure reproducibility in this compound’s neuroprotective assays?
Methodological Answer:
- Adopt blinded randomization for treatment allocation to minimize bias.
- Standardize animal housing conditions (e.g., circadian rhythm, diet) to reduce variability.
- Predefine exclusion criteria (e.g., outlier thresholds) and document all protocol deviations .
Q. How should researchers optimize synthetic protocols for this compound to improve yield and scalability?
Methodological Answer:
- Use design of experiments (DoE) to evaluate critical parameters (e.g., reaction temperature, catalyst loading).
- Apply green chemistry principles (e.g., solvent substitution, atom economy) to enhance sustainability.
- Characterize intermediates via FT-IR and X-ray crystallography to troubleshoot bottlenecks .
Methodological Considerations for Data Interpretation
- Contradiction Analysis : Distinguish between technical artifacts (e.g., instrument calibration errors) and biological variability using positive control replicates .
- Ethical Compliance : For in vivo studies, ensure adherence to CONSORT guidelines for randomized trials and obtain ethics committee approval .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
